1-cyclopropyl-1H-1,2,3,4-tetrazole
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Overview
Description
1-Cyclopropyl-1H-1,2,3,4-tetrazole is a heterocyclic compound containing a tetrazole ring substituted with a cyclopropyl group. Tetrazoles are known for their stability and diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound makes it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-1H-1,2,3,4-tetrazole can be synthesized through various methods. One common approach involves the cycloaddition reaction between cyclopropylamine and sodium azide in the presence of a suitable catalyst. The reaction typically occurs in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures . Another method involves the use of triethyl orthoformate and sodium azide with a catalyst like tributylmethylammonium chloride .
Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods. The use of continuous flow reactors and green chemistry principles, such as ionic liquids and microwave-assisted synthesis, can enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-1H-1,2,3,4-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions can occur at the tetrazole ring, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Cyclopropyl-tetrazole oxides.
Reduction: Cyclopropyl-tetrazole hydrides.
Substitution: Halogenated cyclopropyl-tetrazoles.
Scientific Research Applications
1-Cyclopropyl-1H-1,2,3,4-tetrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Mechanism of Action
The mechanism of action of 1-cyclopropyl-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The tetrazole ring can also participate in hydrogen bonding and electrostatic interactions, enhancing its binding affinity to target proteins . The cyclopropyl group contributes to the compound’s stability and lipophilicity, facilitating its passage through cell membranes .
Comparison with Similar Compounds
- 1-Phenyl-1H-1,2,3,4-tetrazole
- 1-Methyl-1H-1,2,3,4-tetrazole
- 1-Benzyl-1H-1,2,3,4-tetrazole
Comparison: 1-Cyclopropyl-1H-1,2,3,4-tetrazole is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties. Compared to 1-phenyl-1H-1,2,3,4-tetrazole, it has higher stability and different reactivity patterns. The cyclopropyl group also enhances the compound’s lipophilicity compared to 1-methyl-1H-1,2,3,4-tetrazole, making it more suitable for certain biological applications .
Properties
CAS No. |
850729-73-6 |
---|---|
Molecular Formula |
C4H6N4 |
Molecular Weight |
110.1 |
Purity |
95 |
Origin of Product |
United States |
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